molecular formula C27H28N4O3 B1678393 PIP-199 CAS No. 622795-76-0

PIP-199

Cat. No.: B1678393
CAS No.: 622795-76-0
M. Wt: 456.5 g/mol
InChI Key: ROTCTSYSZSYNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

PIP-199 is a selective inhibitor of the RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction . The RMI complex plays a crucial role in maintaining genome stability, and MM2 is the binding site of the RMI complex on the Fanconi anemia complementation group M protein (FANCM) .

Mode of Action

This compound interacts with its targets by inhibiting the interaction between the FANCM and the RMI complex . This inhibition disrupts the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Fanconi anemia (FA) DNA repair pathway . By inhibiting the interaction between FANCM and the RMI complex, this compound disrupts this pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .

Pharmacokinetics

It is known that this compound is soluble in dmso

Result of Action

The primary result of this compound’s action is the potential sensitization of resistant tumors to DNA crosslinking chemotherapeutics . By disrupting the FA DNA repair pathway, this compound may enhance the effectiveness of these chemotherapeutic agents .

Action Environment

It has been reported that this compound immediately decomposes in common aqueous buffers and some organic solvents . This suggests that the stability of this compound may be influenced by the solvent used, and its efficacy may be affected by its chemical instability .

Biochemical Analysis

Biochemical Properties

PIP-199 is a selective inhibitor of RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction, with an IC50 of 36 μM . This interaction is key in governing genome instability in genetic disorders such as Fanconi Anemia and Bloom’s Syndrome .

Cellular Effects

The cellular effects of this compound are largely due to its ability to inhibit the RMI core complex/MM2 interaction. This interaction is crucial for the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the RMI core complex/MM2, thereby inhibiting its function. This inhibition disrupts the FA DNA repair pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It has been reported that this compound immediately decomposes in common aqueous buffers and some organic solvents .

Preparation Methods

The synthesis of PIP-199 involves the Mannich reaction, which typically includes the condensation of an amine, formaldehyde, and a carbonyl compound. The specific synthetic route for this compound has been reported, demonstrating that the parent compound decomposes rapidly in common aqueous buffers and some organic solvents

Properties

IUPAC Name

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCTSYSZSYNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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